1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea typically involves the reaction of 4-chloroaniline with 3,4-dimethylaniline in the presence of a suitable isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various substituted ureas, nitro derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-phenylurea
- 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)urea
- 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)urea
Uniqueness
1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C15H15ClN2O |
---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O/c1-10-3-6-14(9-11(10)2)18-15(19)17-13-7-4-12(16)5-8-13/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
XVOLVPJEOJFLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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